
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is a metalloporphyrin compound. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its catalytic properties, making it useful in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole with aldehydes under acidic conditions.
Substitution with Methylphenyl and Phenyl Groups: The core is then functionalized with 4-methylphenyl and phenyl groups at the meso positions.
Metallation with Palladium: The final step involves the insertion of palladium into the porphyrin core, usually achieved by reacting the porphyrin with a palladium salt under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It can also participate in reduction reactions.
Substitution: The compound can undergo substitution reactions where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reagents like halides or other nucleophiles are employed under mild conditions.
Major Products
The major products formed depend on the specific reaction and substrates used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates.
科学研究应用
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential in mimicking enzyme activities.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of sensors and in the catalysis of industrial chemical processes.
作用机制
The mechanism of action of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) involves the coordination of substrates to the palladium center. This coordination facilitates the transfer of electrons, enabling various catalytic reactions. The porphyrin ring stabilizes the palladium center, enhancing its reactivity and selectivity.
相似化合物的比较
Similar Compounds
- 5,15-Bis(4-methylphenyl)-10-phenylporphyrin
- 5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin
Uniqueness
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is unique due to the presence of palladium, which imparts distinct catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more effective in various catalytic applications.
属性
分子式 |
C46H32N4Pd |
|---|---|
分子量 |
747.2 g/mol |
IUPAC 名称 |
5,15-bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) |
InChI |
InChI=1S/C46H32N4.Pd/c1-29-13-17-33(18-14-29)45-39-25-21-35(47-39)43(31-9-5-3-6-10-31)37-23-27-41(49-37)46(34-19-15-30(2)16-20-34)42-28-24-38(50-42)44(32-11-7-4-8-12-32)36-22-26-40(45)48-36;/h3-28H,1-2H3;/q-2;+2 |
InChI 键 |
APAIQWOVUBDQTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


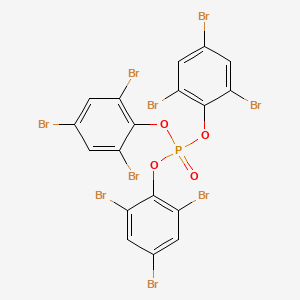
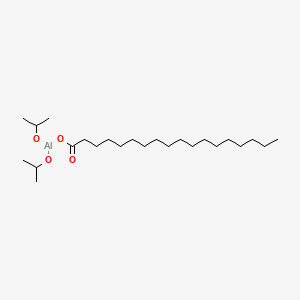

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)


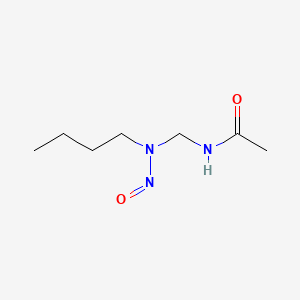
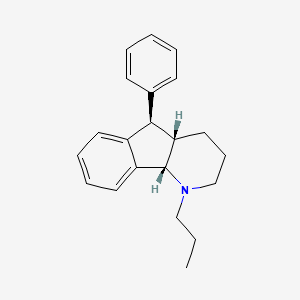
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
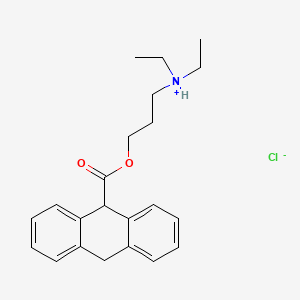
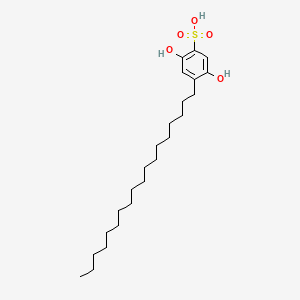
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
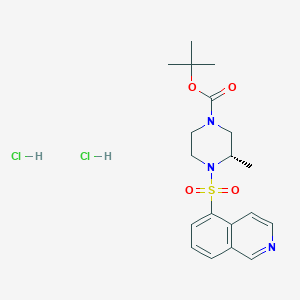
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
